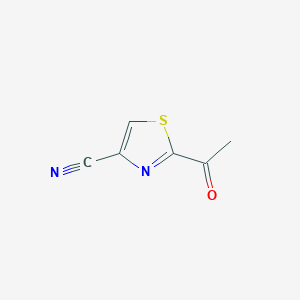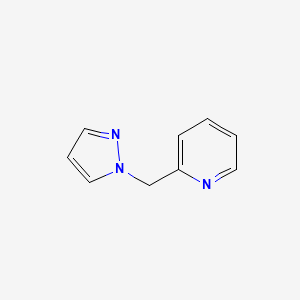
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity. These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. Common reagents include cooxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly methods and heterogeneous catalysts for the C(1)-functionalization of tetrahydroisoquinolines has been explored .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidants like H₂O₂ and TBHP.
Reduction: Typically involves the use of reducing agents such as zinc/acetic acid (Zn/AcOH) or triphenylphosphine.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP
Reduction: Zn/AcOH, triphenylphosphine
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various C(1)-substituted derivatives of tetrahydroisoquinoline, which can act as precursors for alkaloids with diverse biological activities .
Aplicaciones Científicas De Investigación
4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline has broad applications in scientific research, including:
Chemistry: Used as a chiral scaffold in asymmetric catalysis.
Biology: Functions as a precursor for bioactive molecules with neuroinflammatory properties.
Medicine: Potential therapeutic applications due to its presence in natural products and therapeutic lead compounds.
Industry: Utilized in the synthesis of various nitrogen heterocycles.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets and pathways associated with its biological activities. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive molecules that interact with specific molecular targets .
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of bioactive molecules and therapeutic agents .
Propiedades
Fórmula molecular |
C11H14FN |
|---|---|
Peso molecular |
179.23 g/mol |
Nombre IUPAC |
4-ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14FN/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9/h3-5,8,13H,2,6-7H2,1H3 |
Clave InChI |
SZSQTKPQOGWEGA-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNCC2=C1C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)


![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)



![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)


